4-Thiazolidinecarboxamide

Übersicht

Beschreibung

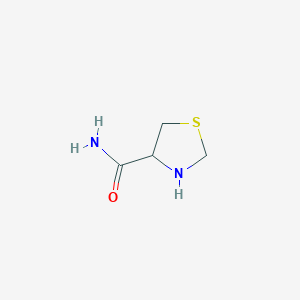

4-Thiazolidinecarboxamide is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atomsIt is also referred to as L-2-oxothiazolidine-4-carboxylic acid propargyl amide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Thiazolidinecarboxamide can be synthesized using various methods. One common approach involves the reaction of thioglycolic acid with an amine in the presence of a dehydrating agent. Another method includes the cyclization of amido-nitriles under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfuration agents has been highlighted as a practical method for the chemical synthesis of thioamides, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Thiazolidinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Thiazolidinecarboxamide derivatives have been synthesized and evaluated for their biological activities, particularly as potential therapeutic agents. Recent studies have highlighted their effectiveness as inhibitors of key enzymes involved in various diseases.

Antioxidant Activity

Research indicates that this compound compounds exhibit notable antioxidant properties. For instance, a study reported that certain derivatives demonstrated significant free radical scavenging activity, with IC50 values indicating their potential as antioxidant agents .

| Compound | IC50 Value (µM) |

|---|---|

| 3c | 16.5 ± 0.37 |

| 3d | 18.17 |

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial in melanin production and is a target for skin-whitening agents. The binding affinities of thiazolidine-4-carboxamide derivatives were evaluated using molecular docking studies, revealing promising results as potential tyrosinase inhibitors with binding affinities reaching -8.4 Kcal/mol .

Antiviral Activity

Recent research has focused on the antiviral properties of thiazolidine derivatives against influenza A virus neuraminidase. A series of compounds were synthesized and tested for their inhibitory effects on neuraminidase activity, with some exhibiting moderate inhibition .

| Compound | Inhibitory Activity |

|---|---|

| Compound A | Moderate |

| Compound B | Moderate |

These findings suggest that this compound could be developed into antiviral agents targeting influenza.

Clinical Applications

This compound has been studied for its clinical applications in treating liver diseases and gastrointestinal disturbances. Thiazolidine-4-carboxylic acid has been clinically used in Europe for about two decades, indicating its therapeutic relevance .

Case Study on Antioxidant Properties

A case study involving the synthesis and evaluation of several thiazolidine derivatives demonstrated their antioxidant capabilities through DPPH free radical scavenging assays. The study provided a comprehensive analysis of the structure-activity relationship (SAR) among various derivatives .

Case Study on Antiviral Efficacy

Another case study focused on the antiviral efficacy of thiazolidine derivatives against influenza A neuraminidase, confirming their potential as therapeutic agents in viral infections . This study utilized both qualitative methods and quantitative assessments to validate the effectiveness of synthesized compounds.

Wirkmechanismus

The mechanism of action of 4-Thiazolidinecarboxamide involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of cystathionine-γ-lyase, an enzyme involved in the metabolism of sulfur-containing amino acids. By inhibiting this enzyme, the compound can modulate various biological processes, including vasorelaxation and immune responses .

Vergleich Mit ähnlichen Verbindungen

RS-0481: A compound with a similar structure that has shown potential in modulating immune responses and inhibiting tumor growth.

Thiazolidinediones: A class of compounds used in the treatment of diabetes mellitus type 2, which also contain a thiazolidine ring.

Uniqueness: Its ability to modulate immune responses and inhibit tumor growth sets it apart from other similar compounds .

Biologische Aktivität

4-Thiazolidinecarboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various biological activities, including antioxidant properties, inhibition of enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. The carboxamide group enhances its solubility and biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazolidine derivatives. For instance, a study demonstrated that this compound derivatives exhibited significant free radical scavenging activity. The compound's ability to reduce oxidative stress was confirmed through various assays, including the DPPH assay, where it showed an IC50 value of 18.17 µg/mL, indicating its effectiveness compared to ascorbic acid (IC50 = 7.83 µg/mL) .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes:

- Tyrosinase Inhibition : Tyrosinase is crucial in melanin biosynthesis and is a target for skin-lightening agents. Compounds derived from this compound showed promising inhibitory activity against tyrosinase, with some derivatives achieving IC50 values comparable to standard inhibitors like kojic acid .

- Neuraminidase Inhibition : A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit neuraminidase from influenza A virus. The most potent derivative exhibited an IC50 of 0.14 μM, making it a potential candidate for developing new antiviral agents .

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : Molecular docking studies revealed that this compound derivatives have strong binding affinities to target proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC), with binding constants indicating significant interactions .

- Structural Modifications : The presence of hydroxyl and methoxy groups in certain derivatives enhances their interaction with key amino acids in target enzymes, improving their inhibitory potential .

Case Study 1: Antioxidant Effects in Cellular Models

A study conducted on A549 cells demonstrated that treatment with thiazolidine derivatives not only mitigated oxidative stress but also inhibited apoptosis induced by high concentrations of vitamin C. This was evidenced by the status of PARP cleavage, confirming the protective role of these compounds against oxidative damage .

Case Study 2: Influenza Virus Inhibition

Research on thiazolidine-4-carboxylic acid derivatives showed moderate inhibitory activity against influenza neuraminidase. The lead compound's efficacy was evaluated in vitro, indicating its potential as a novel antiviral agent with enhanced activity compared to existing treatments .

Data Summary

| Activity | Compound | IC50 Value | Comparison |

|---|---|---|---|

| Antioxidant | This compound | 18.17 µg/mL | Ascorbic Acid: 7.83 µg/mL |

| Tyrosinase Inhibition | Derivative 3c | 16.5 µM | Kojic Acid: 15.9 µM |

| Neuraminidase Inhibition | Derivative 4f | 0.14 μM | Oseltamivir: - |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-thiazolidinecarboxamide derivatives, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves condensation reactions between thiol-containing precursors (e.g., D-penicillamine or L-cysteine) and aldehydes or ketones under controlled pH and temperature. For example, 2-substituted derivatives can be synthesized by reacting 1-mercaptopropionic acid with formaldehyde in aqueous media, followed by crystallization . To ensure stereochemical purity, chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography should be employed to verify configurations .

Q. How can vibrational spectroscopy be applied to characterize this compound derivatives?

- Methodological Answer : Infrared (IR) and Raman spectroscopy are critical for analyzing ring stability and substituent effects. For methyl-substituted derivatives, vibrational modes of the thiazolidine ring (e.g., C-S stretching at ~700 cm⁻¹) and carboxyl groups (C=O stretching at ~1700 cm⁻¹) provide insights into conformational flexibility and hydrogen-bonding interactions . Comparative studies with DFT-simulated spectra can validate experimental observations .

Q. What experimental parameters influence the stability of the thiazolidine ring in aqueous solutions?

- Methodological Answer : Stability is pH-dependent due to the ring’s susceptibility to hydrolysis. Buffered solutions (pH 4–7) are recommended for storage. Accelerated stability studies using HPLC or NMR can monitor decomposition products (e.g., free thiols or aldehydes). Temperature-controlled kinetic assays (25–37°C) further quantify degradation rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives (e.g., antibacterial efficacy)?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay conditions, or compound stereochemistry. Replicate studies using standardized protocols (e.g., CLSI guidelines) and isogenic bacterial strains are essential. Structural validation via X-ray crystallography and computational docking (e.g., DFT or molecular dynamics) can clarify structure-activity relationships .

Q. What strategies are effective for designing this compound derivatives with enhanced bioavailability?

- Methodological Answer : Modify lipophilicity via alkyl or aryl substituents while maintaining water solubility. Pharmacokinetic profiling (e.g., in vitro Caco-2 cell permeability assays) and logP calculations guide optimization. Prodrug approaches, such as esterification of the carboxyl group, can improve membrane penetration .

Q. How do electronic and steric effects of substituents impact the thiazolidine ring’s reactivity in medicinal chemistry applications?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase ring strain and susceptibility to nucleophilic attack, whereas bulky substituents (e.g., -CH(CH₃)₂) hinder enzymatic degradation. Use Hammett constants (σ) and steric maps to predict reactivity. Validate via kinetic studies (e.g., half-life measurements in simulated physiological conditions) .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound samples?

- Methodological Answer : High-resolution LC-MS/MS or UPLC-PDA detects impurities at ppm levels. For chiral impurities, use chiral columns (e.g., Chiralpak IG-U) with polar organic mobile phases. NMR spectroscopy (¹H-¹³C HSQC) identifies structural anomalies in batches .

Q. How can researchers validate the antioxidant mechanisms of this compound derivatives in geriatric medicine models?

- Methodological Answer : Employ in vitro radical scavenging assays (DPPH, ABTS) and in vivo models (e.g., aged rodents) to assess ROS inhibition. Mechanistic studies should include Western blotting for antioxidant enzymes (SOD, CAT) and transcriptomic analysis (RNA-seq) of Nrf2 pathway activation .

Q. Methodological and Ethical Considerations

Q. What are best practices for documenting synthetic procedures and analytical data in publications?

- Methodological Answer : Include detailed reaction conditions (solvent, temperature, catalyst), purification methods (e.g., recrystallization solvents), and spectroscopic validation (NMR shifts, HRMS data). Use standardized units for biological assays (e.g., IC₅₀ in µM) and adhere to FAIR data principles .

Q. How should researchers address ethical concerns when sourcing this compound derivatives from commercial suppliers?

- Methodological Answer : Verify supplier certifications (e.g., ISO 9001) and request third-party purity reports (HPLC, elemental analysis). For in vivo studies, ensure compliance with institutional animal ethics guidelines (e.g., ARRIVE 2.0). Disclose all commercial sources and batch numbers in publications .

Eigenschaften

IUPAC Name |

1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOMGEMZFLRFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433354 | |

| Record name | 4-Thiazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103749-87-7 | |

| Record name | 4-Thiazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.